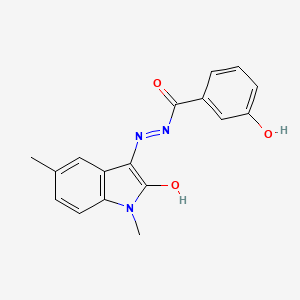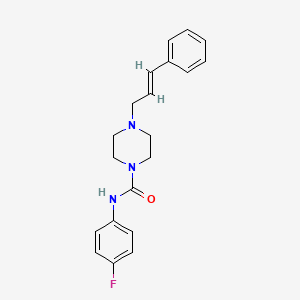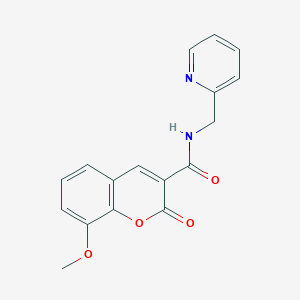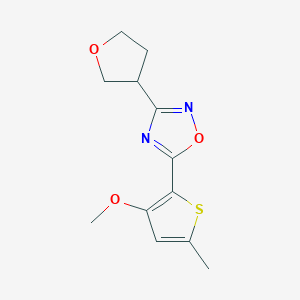
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide, also known as DIMBOA, is a natural compound found in various plants such as maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are known for their biological activities such as anti-inflammatory, antifungal, and anticancer properties.
作用機序
The mechanism of action of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is not fully understood but studies suggest that it may act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are associated with inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, this compound has been shown to disrupt fungal cell membranes and inhibit their growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. This compound has also been shown to inhibit the growth of various cancer cell lines including breast, colon, and prostate cancer cells. In addition, this compound has been reported to have antioxidant properties and protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide in lab experiments is its natural origin and low toxicity compared to synthetic compounds. This compound can be easily extracted from plant sources or synthesized using simple chemical reactions. However, one limitation of using this compound is its low solubility in water, which can limit its bioavailability and effectiveness in certain applications. Additionally, the stability of this compound under different storage conditions and in biological systems needs to be further investigated.
将来の方向性
There are several future directions for the research on N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide. One area of interest is the development of novel drug formulations and delivery systems to improve its solubility and bioavailability. Another direction is to investigate the potential of this compound as a natural pesticide and herbicide for sustainable agriculture. Furthermore, the mechanism of action of this compound needs to be further elucidated to identify potential targets for therapeutic interventions. Finally, the safety and toxicity of this compound in different animal models and human trials need to be thoroughly evaluated to ensure its potential as a safe and effective therapeutic agent.
合成法
The synthesis of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide involves the condensation of 2-hydroxybenzohydrazide and 2,4-pentanedione in the presence of sulfuric acid. The resulting product is then treated with dimethylamine to obtain the final compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratios.
科学的研究の応用
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antifungal, and anticancer properties in various in vitro and in vivo studies. This compound has also been investigated for its potential as a natural pesticide and herbicide due to its allelopathic effects on plant growth.
特性
IUPAC Name |
3-hydroxy-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-7-14-13(8-10)15(17(23)20(14)2)18-19-16(22)11-4-3-5-12(21)9-11/h3-9,21,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKXWKVPIBMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC(=CC=C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(5-methyl-2H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5676968.png)
![1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5676976.png)
![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-methoxybenzyl)piperidine](/img/structure/B5676984.png)
![1-[(5-methyl-2-furyl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5676991.png)
![4-{3-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5676992.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5676996.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5677000.png)


![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5677019.png)
![2-(2-phenylethyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5677025.png)
![3-[3-(2-methoxyphenoxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5677034.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5677045.png)